molecular formula C18H18N4O B6454526 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549039-55-4

2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454526
CAS No.: 2549039-55-4
M. Wt: 306.4 g/mol
InChI Key: CSKJNVMWXJGTBY-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a novel imidazo[1,2-b]pyridazine . It is part of a series of compounds that have been identified as IL-17A inhibitors . These inhibitors are being researched for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available in the search results, imidazole compounds are generally synthesized using a variety of methods . For instance, one method involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .

Scientific Research Applications

2-CPIMP-6-C has been studied extensively in the field of medicinal chemistry due to its unique structure and potential applications. It has been studied for its potential use as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. In addition, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of nerve transmission.

Advantages and Limitations for Lab Experiments

2-CPIMP-6-C has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful compound for laboratory studies. In addition, it has been extensively studied and has a well-characterized mechanism of action, which makes it a useful tool for studying the effects of PDE4 and AChE inhibition. However, it is important to note that 2-CPIMP-6-C has not been tested in humans, so caution must be taken when using it in laboratory experiments.

Future Directions

As 2-CPIMP-6-C is a relatively new compound, there are a number of potential future directions for its use. One potential direction is to use it as a potential therapeutic agent for the treatment of inflammatory diseases. Another potential direction is to use it as an inhibitor of PDE4 for the treatment of neurological disorders, such as Alzheimer’s disease. Finally, it could be used as an inhibitor of AChE for the treatment of cognitive disorders, such as dementia.

Synthesis Methods

2-CPIMP-6-C is synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylphenyl isocyanide and cyclopropyl imidazole to produce cyclopropyl-2-methyl-4-phenyl-imidazole. This is then reacted with 6-chloropyridazine to form 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. The final step involves the hydrolysis of the compound to form 2-CPIMP-6-C.

Properties

IUPAC Name

2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-3-6-14(12(2)9-11)20-18(23)15-7-8-17-19-16(13-4-5-13)10-22(17)21-15/h3,6-10,13H,4-5H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKJNVMWXJGTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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